N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, fluoro, hydroxy, and piperazinyl groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
Scientific Research Applications
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridines and furan carboxamides, such as:
- 4-methoxyphenethylamine
- Dichloroaniline
Uniqueness
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H22FN5O3 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C27H22FN5O3/c28-18-6-7-20(24(34)14-18)23-15-21(17-3-1-4-19(13-17)33-10-8-30-9-11-33)22(16-29)26(31-23)32-27(35)25-5-2-12-36-25/h1-7,12-15,30,34H,8-11H2,(H,31,32,35) |
InChI Key |
UCWLBOAGWWOUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C3=CC(=NC(=C3C#N)NC(=O)C4=CC=CO4)C5=C(C=C(C=C5)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.